molecular formula C17H21N5O4S B6477000 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2640821-79-8

3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide

Katalognummer: B6477000
CAS-Nummer: 2640821-79-8
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: ANRGWJHMXNYIJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a 2-oxoimidazolidine core substituted with a methanesulfonyl group at position 2. The carboxamide moiety at position 1 is linked to a phenethyl group bearing a 4-(1-methyl-1H-pyrazol-5-yl) substituent on the aromatic ring.

Eigenschaften

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-20-15(8-10-19-20)14-5-3-13(4-6-14)7-9-18-16(23)21-11-12-22(17(21)24)27(2,25)26/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGWJHMXNYIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide (CAS Number: 2640821-79-8) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O4SC_{17}H_{21}N_{5}O_{4}S with a molecular weight of approximately 391.4 g/mol. The structure features a methanesulfonyl group, an imidazolidine ring, and a pyrazole moiety, which are critical for its biological activity.

Target Enzymes and Pathways:
The compound primarily interacts with enzymes involved in metabolic pathways. Notably, it has been shown to influence the NAD+ salvage pathway through its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) . This interaction potentially alters cellular metabolism and influences aging processes by affecting NAD+ levels, which are crucial for numerous biochemical reactions within cells .

Biological Activities

Anticancer Properties:
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon adenocarcinoma. These compounds often induce apoptosis and inhibit cell proliferation through distinct mechanisms .

In vitro studies have shown that 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide can inhibit the growth of specific cancer cell lines, although detailed IC50 values are yet to be published for this particular compound.

Anti-inflammatory Effects:
Compounds similar to this one have also been noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various chronic inflammatory diseases .

Case Studies and Research Findings

  • Inhibition of Tumor Growth:
    A study highlighted the efficacy of imidazolidine derivatives in inhibiting tumor growth in animal models. The derivatives showed a marked reduction in tumor size when administered at therapeutic doses, suggesting a potential application in cancer therapy .
  • Cell Cycle Arrest:
    Another significant finding was that certain derivatives caused cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells. This mechanism is critical for developing targeted therapies that minimize damage to normal cells while effectively targeting malignant ones .
  • Synergistic Effects with Other Agents:
    There is emerging evidence that this compound may exhibit synergistic effects when combined with established chemotherapeutic agents. Preliminary studies suggest that co-administration enhances the overall cytotoxicity against resistant cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C17H21N5O4SC_{17}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 389.44 g/mol. The structure features an imidazolidine core, which is often associated with biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide exhibit anticancer properties. For instance, derivatives containing the pyrazole moiety have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

2. Anti-inflammatory Effects
The compound may also have potential as an anti-inflammatory agent. Research suggests that similar sulfonamide derivatives can reduce inflammatory cytokine production in vitro.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, a related compound was shown to significantly decrease TNF-alpha levels, indicating its potential for treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development
Compounds with similar structures have been explored for their efficacy as pesticides. The introduction of the methanesulfonyl group enhances the bioactivity of these molecules against various pests.

Data Table: Potential Pesticidal Activity

Compound NameActivity TypeTarget OrganismReference
3-Methanesulfonyl-N-{...}InsecticideAphids
4-Methanesulfonyl-PyrazoleFungicideFungal pathogens

Material Science Applications

1. Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:
Research has shown that adding sulfonamide-based compounds into polycarbonate matrices improves impact resistance and thermal properties, making them suitable for industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with several analogs reported in the literature. A comparative analysis is outlined below:

Structural Analogues and Core Modifications

a. Imidazolidine-Dione Derivatives ():
Compounds such as 6-methoxy-N-{[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxoimidazolidin-4-yl]methyl}-4'-(trifluoromethyl)[biphenyl]-2-carboxamide and 5-chloro-6-fluoro-N-{[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxoimidazolidin-4-yl]methyl}-4'-(trifluoromethyl)[biphenyl]-2-carboxamide feature a similar imidazolidine-dione core but differ in aromatic substituents. Key distinctions include:

  • Trifluoromethyl vs. In contrast, the methanesulfonyl group in the target compound may balance solubility and metabolic stability .
  • Substituent Positioning : Fluoro and chloro substituents in the biphenyl system (e.g., 5-chloro-6-fluoro analog) could influence steric interactions and binding kinetics, whereas the target compound lacks such halogens, possibly favoring a different binding mode .

b. Benzimidazole and Sulfonamide Derivatives ():

  • Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate () replaces the imidazolidine core with a benzimidazole ring. The morpholine and trifluoromethyl groups here suggest a focus on solubility and CNS penetration, diverging from the target compound’s sulfonyl-carboxamide design .
  • BD01291476 (), a benzenesulfonamide with a cyclohexyloxy group, highlights the prevalence of sulfonamide motifs in bioactive compounds. However, the target compound’s carboxamide linker and pyrazole-phenyl group may offer distinct hydrogen-bonding capabilities .

Pharmacological and Physicochemical Properties

  • The methanesulfonyl group’s polar nature may further enhance solubility relative to halogenated derivatives .
  • Metabolic Stability : Sulfonyl groups are resistant to oxidative metabolism, suggesting improved half-life over compounds with halogens (e.g., 5-chloro-6-fluoro analog), which may undergo dehalogenation to reactive metabolites .

Q & A

Q. What are the optimal synthetic routes for 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step protocols, including:
  • Pyrazole Core Formation : Utilize condensation reactions, as seen in pyrazole-carboxamide analogs, where 1,5-diarylpyrazole templates are synthesized via stepwise alkylation and cyclization .
  • Sulfonylation : Introduce the methanesulfonyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF), a method validated for similar imidazolidine derivatives .
  • Coupling Reactions : Employ amide bond formation between the imidazolidine-2-oxo core and the ethylphenylpyrazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Optimization : Adjust solvents (DMF, THF) and catalysts (e.g., Pd for cross-coupling) to enhance yield, as demonstrated in benzimidazole-triazole hybrid syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and imidazolidine core. For example, pyrazole C5 protons typically resonate at δ 6.5–7.5 ppm, while imidazolidine carbonyls appear at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict reactivity or optimize synthesis?

  • Methodological Answer : Apply integrated computational-experimental frameworks, such as:
  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines reaction path sampling with experimental validation to identify optimal conditions (e.g., solvent, temperature) .
  • Docking Studies : Predict binding modes if the compound targets enzymes (e.g., kinase inhibitors). Align with protocols where pyrazole derivatives were docked into active sites using AutoDock Vina .
  • Machine Learning : Train models on existing reaction datasets to predict yields or side products.

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer : Resolve contradictions via:
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition assays).
  • Meta-Analysis : Statistically aggregate data from multiple sources, adjusting for variables like cell line heterogeneity or assay sensitivity.
  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement. Reference frameworks from contested data methodologies, such as cross-lab validation .

Q. What strategies are effective for scaling up the synthesis?

  • Methodological Answer : Scale-up requires:
  • Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation, as recommended in CRDC guidelines for chemical engineering .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on silica) to reduce costs.
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.